Bis(2-ethylhexyl) sulfoxide

Description

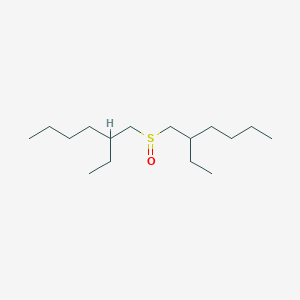

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylhexylsulfinylmethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIEACWYQKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CS(=O)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396788 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82374-34-3 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of bis(2-ethylhexyl) sulfoxide

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-ethylhexyl) Sulfoxide (DEHSO)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (DEHSO), a long-chain aliphatic sulfoxide. The synthesis is approached via the selective oxidation of its thioether precursor, bis(2-ethylhexyl) sulfide, utilizing a green and efficient oxidizing system. The core of this document is not merely a recitation of steps but an elucidation of the scientific rationale behind the chosen protocols. We delve into the critical aspects of controlling reaction selectivity to prevent over-oxidation to the corresponding sulfone. Furthermore, this guide establishes a self-validating framework for product characterization, employing a suite of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data, predicted spectroscopic values, and experimental workflows are presented in a clear, structured format to aid researchers, scientists, and drug development professionals in the successful preparation and verification of this compound.

Introduction and Scientific Context

Organic sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). The sulfur atom in a sulfoxide is tetrahedral and chiral, rendering the molecule conformationally stable and capable of existing as enantiomers.[1] This stereochemical feature, combined with the polarity of the S=O bond, makes sulfoxides valuable as chiral auxiliaries in asymmetric synthesis, as ligands in catalysis, and as key pharmacophores in medicinal chemistry.[1][2]

This compound (DEHSO) is a high-molecular-weight, sterically hindered aliphatic sulfoxide. Its branched alkyl chains confer significant solubility in nonpolar organic solvents, making it a target molecule for applications in solvent extraction of metals, as a phase-transfer catalyst, and as a functional additive in advanced material formulations.

The most direct and common route to synthesizing sulfoxides is the oxidation of the corresponding thioether (sulfide).[3][4] A primary challenge in this transformation is achieving high selectivity. The sulfoxide product can itself be oxidized under the reaction conditions to form the corresponding sulfone (R-SO₂-R'). Therefore, the choice of oxidant and the precise control of reaction parameters are paramount to prevent this over-oxidation.[3][5] This guide details a robust protocol using hydrogen peroxide, a cost-effective and environmentally benign oxidant, in a system designed to maximize the yield and purity of the desired sulfoxide.[3]

Physicochemical Properties of DEHSO

A summary of the key computed and physical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₄OS | [6] |

| Molecular Weight | 274.5 g/mol | [6] |

| Monoisotopic Mass | 274.23303688 Da | [6] |

| IUPAC Name | 3-(2-ethylhexylsulfinylmethyl)heptane | [6][7] |

| CAS Number | 82374-34-3 | [6] |

| Topological Polar Surface Area | 36.3 Ų | [6] |

Synthesis of this compound

Principle of Synthesis: Selective Thioether Oxidation

The synthesis of DEHSO is achieved through the oxidation of bis(2-ethylhexyl) sulfide. The lone pair of electrons on the sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent.

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant for this purpose, as its only byproduct is water.[3][4] However, the reaction rate and selectivity can be modest. The use of glacial acetic acid as both a solvent and a catalyst enhances the electrophilicity of the hydrogen peroxide, facilitating a controlled oxidation at room temperature.[3]

The core principle of this protocol is stoichiometric control. By using a slight excess of hydrogen peroxide relative to the sulfide, we favor the formation of the sulfoxide. A large excess of oxidant or elevated temperatures would increase the rate of the second oxidation step, leading to the undesired sulfone byproduct.

Experimental Synthesis Workflow

The following diagram outlines the complete workflow for the synthesis of DEHSO, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

Bis(2-ethylhexyl) sulfide (1 equivalent)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution, 1.2 equivalents)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated Sodium Bicarbonate solution (or 4M NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(2-ethylhexyl) sulfide (1.0 eq) in a minimal amount of glacial acetic acid (approx. 4-5 mL per 1 gram of sulfide).[3]

-

Oxidation: To the stirring solution at room temperature, add 30% hydrogen peroxide (1.2 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The sulfoxide product will have a lower Rf value than the starting sulfide. The reaction is typically complete within 2-4 hours.[3]

-

Work-up - Quenching and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate or 4M NaOH to neutralize the acetic acid.[3] Continue adding the basic solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated brine (1 x volume).[8] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20-30% ethyl acetate). The desired sulfoxide will elute after any unreacted starting material and before the more polar sulfone byproduct.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a colorless to pale yellow oil.

Characterization and Structural Verification

A multi-faceted analytical approach is required to unambiguously confirm the identity and purity of the synthesized DEHSO. The following workflow ensures a comprehensive and self-validating characterization process.

Caption: Logical workflow for the characterization of DEHSO.

Expected Spectroscopic Data

The following table summarizes the key spectroscopic signatures anticipated for this compound. This data serves as a benchmark for validating experimental results.

| Technique | Expected Observation | Rationale and Key Features |

| ¹H NMR | Complex multiplets in the δ 0.8-2.8 ppm range. | -CH₂-S(O)-: Protons alpha to the chiral sulfoxide are diastereotopic and will appear as a complex multiplet, expected around δ 2.5-2.8 ppm. -CH(CH₂)-: Methine proton of the ethylhexyl group, δ ~1.7 ppm. Alkyl Chain (-CH₂- & -CH₃): Overlapping multiplets between δ 0.8-1.6 ppm.[9][10] |

| ¹³C NMR | Multiple signals in the δ 10-60 ppm range. | -CH₂-S(O)-: Carbon alpha to the sulfoxide is most deshielded, expected around δ 50-55 ppm. -CH(CH₂)-: Methine carbon, δ ~39 ppm. Alkyl Chain (-CH₂- & -CH₃): Multiple signals expected between δ 10-32 ppm.[9][10] |

| IR Spectroscopy | Strong, sharp absorption band around 1030-1070 cm⁻¹ . | This band is characteristic of the S=O stretching vibration and is the most definitive IR feature confirming the presence of the sulfoxide functional group. C-H stretching will be observed around 2850-2960 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺ = 275.2403 (High-Resolution) | Corresponds to the exact mass of the protonated molecule (C₁₆H₃₅OS⁺). Low-resolution MS should show a peak at m/z 275. |

Safety and Handling

-

Bis(2-ethylhexyl) sulfide: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use only in a chemical fume hood.

-

Solvents (Ethyl Acetate, Hexane): Flammable liquids. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][11] Standard laboratory safety procedures, including the use of a lab coat, gloves, and eye protection, are mandatory throughout the synthesis and characterization process.

Conclusion

This guide provides a scientifically grounded and detailed protocol for the synthesis and characterization of this compound. By employing a selective, green oxidation method and following a rigorous characterization workflow, researchers can confidently prepare and validate this compound for a variety of applications. The emphasis on understanding the causality behind experimental choices—from controlling oxidant stoichiometry to interpreting spectroscopic data—is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot it for the synthesis of other related sulfoxide molecules.

References

[5] Vertex AI Search. (2024). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from Google Search. [12] Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from Google Search. [13] National Institutes of Health (NIH). (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Retrieved from Google Search. [14] Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from Google Search. [8] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search. [15] ResearchGate. (2024). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes | Request PDF. Retrieved from Google Search. [6] National Institutes of Health (NIH). (n.d.). This compound | C16H34OS | CID 3813850 - PubChem. Retrieved from Google Search. [7] ECHEMI. (2019). BIS(2-ETHYLHEXYL)SULFOXIDE SDS, 82374-34-3 Safety Data Sheets. Retrieved from Google Search. [2] Royal Society of Chemistry. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A. Retrieved from Google Search. [16] The Royal Society of Chemistry. (n.d.). Materials: Bis-(2-ethylhexyl)sulfosuccinate sodium salt (AOT, 95%) was purchased from Tok. Retrieved from Google Search. [11] LookChem. (2017). This compound Safety Data Sheets(SDS). Retrieved from Google Search. University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from Google Search. [3] MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from Google Search. [4] MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from Google Search. Fisher Scientific. (n.d.). This compound, Thermo Scientific 5 g | Buy Online. Retrieved from Google Search. [17] BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Bis(2-ethylhexyl) dithiodiacetate. Retrieved from Google Search. [18] ChemicalBook. (n.d.). This compound CAS#: 82374-34-3. Retrieved from Google Search. [19] National Institutes of Health (NIH). (n.d.). Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem. Retrieved from Google Search. [20] ResearchGate. (2024). Synthesis and Characterization of Sodium Bis(2-ethylhexyl) Sulfonsuccinate (AOT) Capped Pure and Mn-Doped CdS Nanoparticles. Retrieved from Google Search. [21] ResearchGate. (2024). (PDF) Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. Retrieved from Google Search. [22] MDPI. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Retrieved from Google Search. [9] MDPI. (2023). Isolation and Structure Elucidation of Bis(2-Ethylhexyl) Terephthalate from Barks of Acacia Xanthophloea. Retrieved from Google Search. [23] NIST. (n.d.). Bis(2-ethylhexyl) phthalate - the NIST WebBook. Retrieved from Google Search. [10] ChemRxiv. (n.d.). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. Retrieved from Google Search.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H34OS | CID 3813850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biomedres.us [biomedres.us]

- 10. chemrxiv.org [chemrxiv.org]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound CAS#: 82374-34-3 [m.chemicalbook.com]

- 19. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids [mdpi.com]

- 23. Bis(2-ethylhexyl) phthalate [webbook.nist.gov]

Chemical properties and structure of bis(2-ethylhexyl) sulfoxide.

An In-Depth Technical Guide to the Chemical Properties and Structure of Bis(2-ethylhexyl) Sulfoxide (DEHSO)

Abstract

This compound (DEHSO) is a high-molecular-weight organosulfur compound characterized by a central sulfoxide functional group flanked by two branched, lipophilic 2-ethylhexyl chains. This unique amphiphilic architecture, combining a polar coordinating center with substantial nonpolar character, makes DEHSO a subject of interest, particularly in the fields of solvent extraction and coordination chemistry. This technical guide provides a comprehensive overview of the molecular structure, stereochemical complexity, physicochemical properties, synthesis, and analytical characterization of DEHSO. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights, offering detailed experimental protocols and explaining the causality behind methodological choices.

Molecular Structure and Stereochemistry

The chemical identity of this compound is defined by its molecular formula, C16H34OS, and a molecular weight of approximately 274.5 g/mol .[1][2] Its IUPAC name is 3-(2-ethylhexylsulfinylmethyl)heptane.[2][3] The structure's core is the sulfoxide group (S=O), which imparts polarity and acts as a potent ligand for metal ions.

A critical and often overlooked feature of DEHSO is its inherent chirality, which arises from two distinct sources:

-

Chiral Carbon Centers: Each of the two 2-ethylhexyl groups contains a stereocenter at the C2 position (the carbon atom where the ethyl group is attached to the hexyl chain).

-

Chiral Sulfur Center: The sulfur atom of the sulfoxide group is trigonal pyramidal and bears a lone pair of electrons, making it a stable stereocenter.

Consequently, a typical racemic synthesis of DEHSO results in a complex mixture of diastereomers. This stereoisomerism can significantly influence the molecule's packing in the solid state, its interaction with other chiral molecules, and its efficacy in specialized applications like chiral separations or asymmetric catalysis.

Caption: General structure of this compound (C* denotes chiral centers).

Physicochemical Properties

The physical properties of DEHSO are dictated by the balance between its polar sulfoxide group and its large, nonpolar alkyl chains. This results in a liquid with low water solubility but good solubility in a wide range of organic solvents. The bulky nature of the 2-ethylhexyl groups disrupts efficient crystal lattice packing, contributing to its liquid state at ambient temperatures.

Table 1: Identifiers and Key Physicochemical Properties of DEHSO

| Property | Value | Source |

| CAS Number | 82374-34-3 | [1][2][3] |

| Molecular Formula | C₁₆H₃₄OS | [1][2] |

| Molecular Weight | 274.5 g/mol | [1][2] |

| Density | 0.906 g/cm³ | [3] |

| Boiling Point | 390.6 °C at 760 mmHg | [3] |

| Flash Point | 190 °C | [3] |

| Computed XLogP3 | 5.5 | [2] |

| Physical State | Liquid (at standard conditions) | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, hexane, and chlorinated hydrocarbons. | Inferred from structure |

Synthesis and Reactivity

Synthesis Pathway

The most direct and industrially viable route for the synthesis of DEHSO is the controlled oxidation of its corresponding sulfide precursor, bis(2-ethylhexyl) sulfide. This transformation is a cornerstone of organosulfur chemistry. The choice of oxidizing agent is critical to prevent over-oxidation to the sulfone. Mild oxidants such as hydrogen peroxide (H₂O₂) under controlled temperature conditions are often preferred for their efficacy, low cost, and environmentally benign byproducts (water).

The reaction mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the sulfide on the oxidant, leading to the formation of the S=O bond.

Caption: General workflow for the synthesis and purification of DEHSO.

Experimental Protocol: Synthesis of DEHSO

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add bis(2-ethylhexyl) sulfide (1 equiv.) dissolved in glacial acetic acid (3-4 mL per gram of sulfide).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 10-15 °C with stirring.

-

Addition of Oxidant: Add 30% aqueous hydrogen peroxide (1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes. The key is to maintain the internal temperature below 25 °C to minimize sulfone formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully pour the reaction mixture into a beaker containing cold water (100 mL). Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield pure DEHSO.

Chemical Reactivity

The chemistry of DEHSO is dominated by the sulfoxide group:

-

Coordinating Ability: The oxygen atom is an excellent electron-pair donor (Lewis base), allowing DEHSO to form stable coordination complexes with a wide range of metal ions. This property is the basis for its application in solvent extraction for separating metals from aqueous solutions.

-

Oxidation: DEHSO can be further oxidized to the corresponding bis(2-ethylhexyl) sulfone using stronger oxidizing agents or more forcing conditions. The sulfone is significantly more stable and less coordinating.

-

Reduction: The sulfoxide can be reduced back to bis(2-ethylhexyl) sulfide using appropriate reducing agents.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of synthesized DEHSO requires a suite of analytical techniques. Each method provides a unique piece of structural information.

Caption: Analytical workflow for the characterization of DEHSO.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. The S=O bond has a characteristic strong absorption.

-

Expected Spectrum: A prominent, strong absorption band between 1030-1070 cm⁻¹ is indicative of the S=O stretching vibration. Additional strong bands between 2850-2960 cm⁻¹ correspond to the C-H stretching of the numerous aliphatic groups.

-

Protocol: A drop of neat DEHSO liquid is placed between two salt (NaCl or KBr) plates to form a thin film. The sample is then analyzed directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Expected ¹H NMR Spectrum: The spectrum will be complex due to the presence of diastereomers. Protons on the carbon adjacent to the sulfoxide (α-protons) are expected to appear as a complex multiplet around 2.5-2.8 ppm . The rest of the spectrum, from approximately 0.8-1.7 ppm , will consist of overlapping multiplets from the protons of the 2-ethylhexyl chains.

-

Expected ¹³C NMR Spectrum: The carbon atoms alpha to the sulfoxide group will be the most downfield of the aliphatic signals, typically appearing around 50-60 ppm . The remaining aliphatic carbons will resonate between 10-40 ppm .

-

Protocol: Dissolve ~10-20 mg of DEHSO in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The sample is then analyzed by the NMR spectrometer.

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns.

-

Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 275.5. Common fragmentation pathways would involve the cleavage of the C-S bond.

-

Protocol: Prepare a dilute solution of DEHSO in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the mass spectrometer's ion source.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is used to separate components of a mixture, making it the gold standard for purity assessment.

-

Application: A reversed-phase HPLC method (e.g., using a C18 column with a methanol/water or acetonitrile/water mobile phase) can be developed to assess the purity of DEHSO. The presence of multiple peaks could indicate impurities or, if a chiral stationary phase is used, the separation of different stereoisomers.

-

Protocol: Prepare a standard solution of DEHSO at ~1 mg/mL in the mobile phase. Inject a small volume (5-10 µL) onto the HPLC system and monitor the eluent with a UV or Evaporative Light Scattering Detector (ELSD).

Applications and Field Insights

The primary application of DEHSO is as a solvent extractant in hydrometallurgy . Its structure is uniquely suited for this purpose:

-

High Lipophilicity: The two long, branched alkyl chains ensure that DEHSO and its metal complexes have very low solubility in aqueous phases, preventing extractant loss and ensuring efficient phase separation.

-

Strong Coordinating Group: The sulfoxide oxygen is a strong Lewis base that can effectively solvate and extract a variety of metal cations from acidic aqueous solutions into an organic phase (like kerosene).

This combination allows for the selective separation and concentration of valuable or strategic metals from ore leachates or industrial waste streams.

Safety and Handling

While specific toxicity data for DEHSO is limited, standard laboratory precautions for handling chemicals should be observed.[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[3]

-

Stability: The compound is stable under recommended storage conditions.[4] Avoid strong oxidizing agents to prevent conversion to the sulfone.

References

- This compound | CAS: 82374-34-3 | Chemical Product. (n.d.). Google Cloud.

- Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem. (n.d.).

- Bis(2-ethylhexyl)

- An In-depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl)

- BIS(2-ETHYLHEXYL)

- This compound | C16H34OS | CID 3813850 - PubChem. (n.d.).

- BIS(2-ETHYLHEXYL)

- Solvent extraction of Sc(III) from sulfuric acid solution by Bis-(2-ethylhexyl)

Sources

- 1. This compound | CAS: 82374-34-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | C16H34OS | CID 3813850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

An In-Depth Technical Guide to Bis(2-ethylhexyl) sulfoxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) sulfoxide, a sulfur-containing organic compound, is emerging as a molecule of significant interest across various scientific disciplines. Its unique structural features, characterized by two branched, long alkyl chains attached to a sulfoxide group, impart a distinct set of physicochemical properties. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, key properties, and potential applications, with a particular focus on its relevance in solvent extraction and as a potential tool in pharmaceutical sciences.

Chemical Identity [1]

| Identifier | Value |

| CAS Number | 82374-34-3 |

| Molecular Formula | C16H34OS |

| Molecular Weight | 274.51 g/mol |

| IUPAC Name | 1,1'-sulfinylbis(2-ethylhexane) |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the controlled oxidation of its corresponding sulfide precursor, Bis(2-ethylhexyl) sulfide. The key to a successful synthesis lies in the selective oxidation of the sulfur atom without further oxidation to the sulfone.[2][3] A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.[2][3][4]

A general, yet effective, experimental protocol for this synthesis is outlined below. This protocol is based on well-established methods for the oxidation of sulfides to sulfoxides.[2][4]

Experimental Protocol: Oxidation of Bis(2-ethylhexyl) sulfide

Materials:

-

Bis(2-ethylhexyl) sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(2-ethylhexyl) sulfide in a suitable organic solvent such as glacial acetic acid.[2]

-

Cool the solution in an ice bath to maintain a low temperature during the initial phase of the reaction.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution using a dropping funnel. The controlled addition is crucial to manage the exothermic nature of the reaction and to prevent over-oxidation to the sulfone.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Diagram of the Synthetic Workflow:

Caption: The general mechanism of metal ion extraction using this compound.

The branched 2-ethylhexyl groups enhance the solubility of the extractant and its metal complex in common organic diluents like kerosene, while minimizing the formation of undesirable third phases. The efficiency and selectivity of the extraction process can be fine-tuned by adjusting parameters such as the pH of the aqueous phase and the concentration of the extractant.

Potential in Drug Development

While direct applications of this compound in drug delivery are not yet established, its structural characteristics suggest potential utility, drawing parallels with other sulfoxides used in pharmaceuticals, most notably dimethyl sulfoxide (DMSO). [5] Long-chain alkyl sulfoxides can exhibit properties of penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes. The lipophilic alkyl chains can interact with the lipid bilayers of the skin, potentially disrupting their ordered structure and increasing permeability. The polar sulfoxide headgroup could then interact with the API, aiding its passage.

Furthermore, the amphiphilic nature of this compound could make it a candidate as an excipient in formulations of poorly water-soluble drugs, potentially acting as a solubilizing agent or as a component of emulsion or microemulsion systems. However, extensive toxicological and formulation studies would be required to validate these potential applications.

Analytical Characterization

The characterization of this compound can be achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, confirming the presence of the 2-ethylhexyl groups and the sulfoxide moiety. The chemical shifts of the protons and carbons adjacent to the sulfur atom would be indicative of the oxidation state.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band corresponding to the S=O stretching vibration would be expected in the IR spectrum, typically in the region of 1030-1070 cm⁻¹.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of this compound. [6][7][8]The choice of method would depend on the volatility and thermal stability of the compound and the matrix in which it is being analyzed. For HPLC, a reversed-phase column with a UV detector would be a suitable starting point. [6][7]

Safety and Handling

Conclusion

This compound is a molecule with considerable potential, particularly in the realm of solvent extraction for metallurgical applications, mirroring the utility of its well-established phosphate analogue. Its synthesis via the controlled oxidation of the corresponding sulfide is a straightforward process. While its application in drug development is currently speculative, its structural features warrant further investigation into its potential as a formulation excipient or penetration enhancer. As research into this compound progresses, a more detailed understanding of its properties and applications will undoubtedly emerge, paving the way for its use in various scientific and industrial fields.

References

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]

-

Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. OSTI.GOV. Available at: [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides. ElectronicsAndBooks. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

- KR830001715B1 - Method for preparing 2,2'-bisphenol sulfoxide. Google Patents.

-

Synthesis and Characterization of 6,6'-bis(1-(2-ethylhexyl)-1 H -1,2,3-triazol-4-yl)-2,2'-bipyridine (EH-BTzBP) for Actinide/Lanthanide Extraction and Separation. ResearchGate. Available at: [Link]

-

Extraction of lanthanide ions from aqueous solution by bis(2-ethylhexyl)phosphoric acid with room-temperature ionic liquids. ResearchGate. Available at: [Link]

-

Lanthanide–actinide separation by bis-2-ethylhexylphosphoric acid from citric acid–nitric acid medium. ResearchGate. Available at: [Link]

-

Supramolecular ligands for the extraction of lanthanide and actinide ions. RSC Publishing. Available at: [Link]

-

Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. ChemRxiv. Available at: [Link]

-

Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. Available at: [Link]

-

Sulfoxides in medicine. PubMed. Available at: [Link]

-

Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. ResearchGate. Available at: [Link]

-

Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. ResearchGate. Available at: [Link]

-

Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. MDPI. Available at: [Link]

-

Structure and growth of bis(2-ethylhexyl) sulfosuccinate micelles in aqueous solutions. The Journal of Physical Chemistry. Available at: [Link]

-

Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. Available at: [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. Available at: [Link]

-

Alkyl/Glycosyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. PubMed. Available at: [Link]

-

Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available at: [Link]

-

Isolation and Structure Elucidation of Bis(2-Ethylhexyl) Terephthalate from Barks of Acacia Xanthophloea. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

One-Pot Parallel Synthesis of Alkyl Sulfides, Sulfoxides, and Sulfones. PubMed. Available at: [Link]

-

Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR... ResearchGate. Available at: [Link]

-

Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. ResearchGate. Available at: [Link]

-

Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C16H34OS | CID 3813850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Hand: A Technical Guide to Metal Extraction with Bis(2-ethylhexyl) Sulfoxide

This guide provides an in-depth exploration of the mechanisms governing the extraction of metal ions using bis(2-ethylhexyl) sulfoxide (BESO). Tailored for researchers, scientists, and professionals in drug development and related fields, this document synthesizes fundamental principles of coordination chemistry and solvent extraction to elucidate the nuanced interactions between BESO and metal cations. In the absence of extensive dedicated literature on BESO, this guide draws upon established knowledge of dialkyl sulfoxides and the principles of solvent extraction to present a coherent and scientifically grounded overview.

Introduction: The Role of Solvating Extractants in Metal Separation

Solvent extraction is a pivotal technique for the separation and purification of metals. The selectivity and efficiency of this process are dictated by the chemical properties of the extractant molecule. Extractants can be broadly categorized based on their mechanism of interaction with the metal ion. While acidic extractants operate via cation exchange, and basic extractants through anion exchange, a significant class of extractants functions through solvation. This compound belongs to this latter category of neutral or solvating extractants.

BESO is an organosulfur compound with the chemical formula (C₈H₁₇)₂SO. Its efficacy as an extractant is rooted in the polar sulfoxide group (S=O), which can act as a Lewis base, donating electron density to a metal cation. The two bulky, branched 2-ethylhexyl groups confer high solubility in organic diluents and create a steric shield around the coordinated metal ion, facilitating its transfer from the aqueous to the organic phase.

The Heart of the Matter: Coordination Chemistry of the Sulfoxide Group

The extraction of a metal ion by BESO is fundamentally a process of competitive coordination. In the aqueous phase, the metal ion is hydrated, surrounded by a shell of water molecules. The BESO molecule, dissolved in an immiscible organic solvent, must displace these water molecules and form a stable coordination complex with the metal ion. The driving force for this transfer is the formation of a thermodynamically more stable, charge-neutral, and lipophilic metal-extractant complex.

The sulfoxide group is an ambidentate ligand, meaning it can coordinate to a metal ion in two ways: through the oxygen atom or the sulfur atom.[1]

-

O-bonding: The oxygen atom of the sulfoxide group is a hard Lewis base and preferentially coordinates to hard Lewis acids, which include most of the first-row transition metals, lanthanides, and actinides.[2] This is the most common mode of coordination for sulfoxides in metal extraction.[1]

-

S-bonding: The sulfur atom is a soft Lewis base and can coordinate to soft Lewis acids such as palladium(II), platinum(II), and other late transition metals.[1][3]

The nature of the metal ion is a primary determinant of the bonding mode. For the majority of metal ions of industrial and pharmaceutical relevance, coordination with BESO is expected to occur through the oxygen atom.

The Extraction Mechanism: A Step-by-Step Walkthrough

The extraction of a metal cation (Mⁿ⁺) from an aqueous phase into an organic phase containing BESO can be conceptualized as a series of equilibria. The overall process is often described by a solvation (or neutral) extraction mechanism.

The Solvation Mechanism

In this mechanism, BESO molecules directly solvate the neutral metal salt or a metal-anion complex that is formed in the aqueous phase. The general equation for this process can be written as:

Mⁿ⁺(aq) + nA⁻(aq) + sBESO(org) ⇌

Where:

-

Mⁿ⁺ is the metal cation in the aqueous phase.

-

A⁻ is an anion in the aqueous phase.

-

BESO is the this compound extractant in the organic phase.

-

[M(A)ₙ(BESO)ₛ] is the extracted metal complex in the organic phase.

-

(aq) and (org) denote the aqueous and organic phases, respectively.

-

s is the solvation number, representing the number of BESO molecules in the extracted complex.

The extraction efficiency is highly dependent on the nature of the anion (A⁻). For the formation of a charge-neutral complex that is readily extractable, anions that can form stable inner-sphere complexes with the metal ion are beneficial.

Experimental Protocol: Determination of the Solvation Number

A common experimental approach to determine the stoichiometry of the extracted complex (the value of 's') is slope analysis.

-

Preparation of Solutions:

-

Prepare a series of organic phases with varying concentrations of BESO in a suitable diluent (e.g., kerosene, toluene).

-

Prepare an aqueous phase containing a known concentration of the metal salt of interest at a constant ionic strength and pH.

-

-

Liquid-Liquid Extraction:

-

Mix equal volumes of the aqueous and organic phases in a series of separatory funnels.

-

Shake the funnels for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Allow the phases to separate completely.

-

-

Analysis:

-

Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma-Mass Spectrometry).

-

Calculate the concentration of the metal ion in the organic phase by mass balance.

-

Calculate the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase.

-

-

Data Interpretation:

-

Plot log(D) versus log([BESO]).

-

The slope of the resulting straight line will correspond to the solvation number, 's'.

-

Synergistic Extraction: The Power of Combination

In many practical applications, BESO may be used in conjunction with an acidic extractant, such as a carboxylic acid or an organophosphorus acid. This combination can lead to a phenomenon known as synergistic extraction, where the extraction efficiency of the mixed system is significantly greater than the sum of the efficiencies of the individual extractants.

In a synergistic system, the acidic extractant (HA) first neutralizes the charge of the metal ion through cation exchange, forming a metal-acidic extractant complex. The neutral BESO molecule then displaces any remaining water molecules in the coordination sphere of the metal, enhancing the lipophilicity of the complex and its solubility in the organic phase.

The general equation for synergistic extraction can be represented as:

Mⁿ⁺(aq) + nHA(org) + sBESO(org) ⇌ + nH⁺(aq)

This combined mechanism leverages the strengths of both types of extractants to achieve superior separation.

Key Factors Influencing Extraction Efficiency

The efficiency of metal extraction using BESO is a multifactorial process. A thorough understanding of these factors is crucial for the optimization of any separation protocol.

| Factor | Influence on Extraction | Rationale |

| Nature of the Metal Ion | Higher charge density and appropriate size generally lead to stronger coordination and better extraction. | The strength of the Lewis acid-base interaction between the metal ion and the sulfoxide oxygen is a key driver of the extraction process. |

| Aqueous Phase Acidity (pH) | For synergistic systems with acidic extractants, pH plays a critical role in the deprotonation of the acidic extractant. For solvation mechanisms, pH can influence the speciation of the metal ion in the aqueous phase. | The availability of the anionic form of the acidic extractant is pH-dependent. Metal hydrolysis at higher pH can also affect extraction. |

| Concentration of BESO | Increasing the BESO concentration generally increases the distribution ratio. | According to Le Chatelier's principle, a higher concentration of the extractant shifts the equilibrium towards the formation of the extracted complex. |

| Nature of the Diluent | The polarity and solvating power of the diluent can affect the aggregation of the extractant and the solvation of the extracted complex.[4] | Aliphatic diluents are generally preferred as they are less likely to interact with the extractant, leaving it free to coordinate with the metal ion.[4] Aromatic diluents can sometimes lead to antagonistic effects.[4] |

| Temperature | The effect of temperature is system-dependent. Extraction can be either exothermic or endothermic. | The thermodynamics of the extraction process, including the enthalpy and entropy of complexation and phase transfer, determine the temperature dependence. |

| Contact Time and Mixing | Sufficient time and vigorous mixing are required to achieve equilibrium. | The rate of extraction is influenced by mass transfer across the phase boundary and the kinetics of complex formation. |

Visualizing the Mechanism and Workflow

The Solvation Extraction Pathway

Caption: Solvation extraction of a metal ion with BESO.

Experimental Workflow for Extraction Studies

Caption: A typical experimental workflow for studying metal extraction.

Conclusion and Future Perspectives

This compound is a potent solvating extractant with significant potential in the separation and purification of a wide range of metal ions. Its mechanism of action is primarily based on the coordination of the sulfoxide oxygen with the metal cation, leading to the formation of a lipophilic complex that partitions into the organic phase. The efficiency of this process is governed by a delicate interplay of factors including the nature of the metal ion, the composition of the aqueous and organic phases, and the operating conditions.

While the principles outlined in this guide provide a solid foundation for understanding the extraction mechanism of BESO, further research is warranted. Detailed spectroscopic and crystallographic studies of metal-BESO complexes would provide invaluable insights into their structure and bonding. Furthermore, systematic investigations into the synergistic effects of BESO with various acidic extractants could unlock new and highly selective separation systems for critical metals. As the demand for high-purity metals continues to grow across various technological and biomedical sectors, a deeper understanding of the capabilities of versatile extractants like this compound will be paramount.

References

-

Calligaris, M. (2004). Structure and Bonding in Metal Sulfoxide Complexes: An Update. Coordination Chemistry Reviews, 248(3-4), 351–375. [Link]

-

Grov, K. S., & Klæboe, P. (1968). The sulfoxide group as a coordinating agent. I. A survey of the vibrational spectra of dimethyl sulfoxide complexes. Acta Chemica Scandinavica, 22, 1695-1706. [Link]

-

Wikipedia. (2023). Transition metal sulfoxide complex. [Link][1]

-

Reddy, M. L. P., & Saji, J. (2000). Solvent extraction of trivalent lanthanides and yttrium with di(2-ethylhexyl) sulphoxide. Talanta, 51(2), 259-266. [Link]

- Nash, K. L. (2004). The chemistry of solvent extraction. In Ion Exchange and Solvent Extraction: A Series of Advances (Vol. 17, pp. 1-76). CRC Press.

- Zhu, Z., & Pranolo, Y. (2015). Solvent extraction of rare earths. In Rare Earths Industry (pp. 149-183). Elsevier.

- Sato, T. (1989). The extraction of some divalent transition metals by di-(2-ethylhexyl)-phosphoric acid. Journal of Inorganic and Nuclear Chemistry, 51(3), 811-816.

-

Hoh, Y. C., & Wang, W. K. (1981). The effect of the diluent on the extraction of rare earths by di(2-ethylhexyl) phosphoric acid. Hydrometallurgy, 7(1-2), 105-117. [Link][4]

-

Grokipedia. (n.d.). Transition metal sulfoxide complex. [Link][3]

-

ResearchGate. (n.d.). Transition metal complexes with sulfoxide according to binding mode (O...). [Link][2]

Sources

The Solubility of Bis(2-ethylhexyl) Sulfoxide: A Technical Guide for Researchers

Introduction: Understanding Bis(2-ethylhexyl) Sulfoxide (DEHSO)

This compound, commonly abbreviated as DEHSO, is an organosulfur compound with the chemical formula C₁₆H₃₄OS.[1] It is characterized by a central sulfinyl functional group (>S=O) bonded to two 2-ethylhexyl groups.[2] This molecular structure, featuring a polar sulfoxide group and large, non-polar alkyl chains, imparts amphiphilic properties to DEHSO, making its solubility behavior in different organic solvents a critical parameter for its application in various fields, most notably in solvent extraction and separation processes.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While extensive quantitative solubility data for DEHSO is not widely available in public literature, this guide synthesizes the existing information, theoretical principles, and practical applications to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

Theoretical Framework: The Principles Governing DEHSO Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is based on the nature and strength of intermolecular forces between the solute and solvent molecules.[3] For DEHSO, its solubility profile is a direct consequence of its molecular structure.

The key structural features influencing DEHSO's solubility are:

-

The Polar Sulfoxide Group: The S=O bond in the sulfoxide group is highly polar, with the oxygen atom being electron-rich and the sulfur atom being electron-poor. This polarity allows for strong dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.

-

The Non-Polar 2-Ethylhexyl Chains: The two long, branched alkyl chains are non-polar and contribute to van der Waals forces. These bulky groups dominate a significant portion of the molecular surface area, influencing interactions with non-polar solvents.

Based on these features, the expected solubility of DEHSO in various organic solvents can be predicted:

-

Non-Polar Solvents (e.g., Hydrocarbons, Benzene): Due to the presence of the large, non-polar 2-ethylhexyl groups, DEHSO is expected to exhibit good solubility in non-polar organic solvents. The van der Waals interactions between the alkyl chains of DEHSO and the non-polar solvent molecules are the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can engage in dipole-dipole interactions with the sulfoxide group of DEHSO. Solubility in these solvents is expected to be moderate, influenced by the balance between the polar-polar interactions and the non-polar interactions with the alkyl chains.

-

Polar Protic Solvents (e.g., Alcohols, Water): While the sulfoxide oxygen can act as a hydrogen bond acceptor, the bulky, non-polar alkyl groups can hinder the interaction with the hydroxyl groups of protic solvents. Therefore, the solubility of DEHSO in polar protic solvents, especially water, is expected to be low.

The interplay of these factors is visually represented in the following diagram:

Caption: Relationship between DEHSO's structure and its affinity for different solvent types.

Practical Application: DEHSO in Solvent Extraction

A significant application of this compound is as an extractant in hydrometallurgical processes for the separation and purification of metals. This application inherently relies on its solubility in a suitable organic diluent to create the organic phase for the extraction process.

A notable study investigated the extraction of cadmium(II) and mercury(II) from iodide solutions using DEHSO dissolved in benzene as the organic phase. This provides direct evidence of the solubility and utility of DEHSO in a non-polar aromatic solvent. In this context, benzene acts as a carrier for the DEHSO, allowing it to interact with and extract the metal complexes from the aqueous phase. The choice of a non-polar solvent like benzene is logical, given the large non-polar character of the DEHSO molecule.

Experimental Protocol for Determining DEHSO Solubility

For researchers requiring precise solubility data for DEHSO in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (DEHSO)

-

Selected organic solvent of high purity

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DEHSO to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of DEHSO in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved DEHSO to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any suspended microparticles of undissolved DEHSO.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of DEHSO.

-

-

Data Analysis:

-

Calculate the solubility of DEHSO in the organic solvent, typically expressed in g/L or mol/L, using the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

The following diagram illustrates the experimental workflow:

Caption: Isothermal shake-flask method workflow for DEHSO solubility determination.

Summary of Expected Solubility Behavior

While quantitative data is scarce, a qualitative summary of the expected solubility of this compound in common organic solvents can be presented based on the principles discussed.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Intermolecular Forces |

| Non-Polar Aliphatic | Hexane, Heptane | High | Van der Waals |

| Non-Polar Aromatic | Benzene, Toluene | High | Van der Waals, π-stacking (minor) |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole, Van der Waals |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Dipole-dipole, Van der Waals |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | Dipole-dipole |

| Esters | Ethyl acetate | Moderate | Dipole-dipole |

| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole, Van der Waals |

| Water | Very Low | Hydrogen bonding (acceptor), Dipole-dipole |

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sulfoxide. [Link]

-

Radiochemical extraction and separation of Cadmium(II) and mercury(II) with bis-2-ethylhexyl sulphoxide. (1995). Radiochimica Acta, 69(3), 201-204. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation of Bis(2-ethylhexyl) Sulfoxide

Abstract: Bis(2-ethylhexyl) sulfoxide (DEHSO) is a high-boiling point organic compound with potential applications as a solvent and extractant. A comprehensive understanding of its thermal stability and degradation pathways is crucial for its safe handling, application, and for predicting its environmental fate. This technical guide provides an in-depth analysis of the thermal behavior of DEHSO, drawing upon established principles of sulfoxide chemistry due to the limited direct literature on this specific compound. It covers theoretical degradation mechanisms, potential decomposition products, and outlines robust experimental protocols for the systematic evaluation of its thermal properties. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the thermal characteristics of long-chain dialkyl sulfoxides.

Introduction to this compound (DEHSO)

This compound, with the chemical formula C₁₆H₃₄OS, is a dialkyl sulfoxide characterized by two branched 2-ethylhexyl chains attached to a central sulfinyl group[1]. The presence of these long alkyl chains results in a high boiling point, reported to be 390.6°C, and a flash point of 190°C[2]. While specific applications of DEHSO are not widely documented, its structural similarity to other long-chain sulfoxides suggests its potential utility as a non-polar solvent, a ligand in coordination chemistry, or as a plasticizer.

Theoretical Framework for the Thermal Degradation of Sulfoxides

The thermal decomposition of sulfoxides is a classic topic in organic chemistry. The primary mechanism for the pyrolysis of sulfoxides that contain at least one β-hydrogen is a syn-elimination reaction, which proceeds through a five-membered cyclic transition state. This intramolecular process is categorized as an Eᵢ (Elimination, intramolecular) reaction[3].

The Syn-Elimination Pathway in DEHSO

For this compound, each of the 2-ethylhexyl chains possesses multiple β-hydrogens, making it a prime candidate for thermal syn-elimination. The proposed mechanism involves the transfer of a β-hydrogen to the sulfoxide oxygen, with the simultaneous cleavage of the carbon-sulfur bond. This concerted reaction results in the formation of an alkene and a sulfenic acid[3].

Given the structure of the 2-ethylhexyl group, the elimination can, in principle, lead to a mixture of isomeric octenes. The primary product, however, would be 2-ethyl-1-hexene, resulting from the abstraction of a hydrogen from the most accessible β-position. The other major product is 2-ethylhexane-1-sulfenic acid.

Diagram: Proposed Thermal Degradation Pathway of DEHSO

Caption: Workflow for Thermogravimetric Analysis of DEHSO.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal a 2-5 mg sample of DEHSO in an aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses all expected thermal events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition).

-

Integrate the peak areas to determine the enthalpy of each transition. An exothermic decomposition peak is a strong indicator of a potentially hazardous runaway reaction.

-

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Protocol:

-

Instrumentation: Couple the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: Run a TGA experiment as described in section 4.1.

-

Data Analysis:

-

TGA-MS: Monitor specific mass-to-charge ratios (m/z) corresponding to expected degradation products (e.g., m/z for 2-ethyl-1-hexene) as a function of temperature. Correlate the evolution of these ions with the mass loss steps observed in the TGA curve.

-

TGA-FTIR: Continuously acquire IR spectra of the evolved gas. Identify functional groups (e.g., C=C for alkenes, S-H for sulfenic acids or their byproducts) and match the spectra to library data to identify the evolved compounds.

-

Summary and Outlook

While direct experimental data on the thermal stability of this compound is scarce, a robust theoretical framework based on the chemistry of analogous sulfoxides allows for a predictive understanding of its behavior. The primary degradation pathway is anticipated to be a syn-elimination reaction, yielding 2-ethyl-1-hexene and the unstable 2-ethylhexane-1-sulfenic acid. This guide provides detailed experimental protocols, including TGA, DSC, and EGA, that will enable researchers to definitively characterize the thermal properties of DEHSO. Such studies are essential for establishing safe operating parameters and for the responsible development of applications for this and other long-chain dialkyl sulfoxides. The methodologies outlined herein provide a self-validating system for the comprehensive thermal analysis of high-boiling point organic compounds.

References

-

Emerson, D. W., Craig, A. P., & Potts, Jr., I. W. (1967). The Pyrolysis of Unsymmetrical Dialkyl Sulfoxides. Rates of Alkene Formation and Composition of the Gaseous Products. The Journal of Organic Chemistry, 32(1), 102–105. [Link]

Sources

Spectroscopic Analysis of Bis(2-ethylhexyl) Sulfoxide (BESO): A Guide to Structural Elucidation by FTIR and NMR

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of bis(2-ethylhexyl) sulfoxide (C₁₆H₃₄OS), a dialkyl sulfoxide with significant applications in chemical synthesis and separation processes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative reference for the structural characterization and quality control of this important organosulfur compound.

Introduction: The Molecular Identity of this compound

This compound (BESO) is an organosulfur compound characterized by a central sulfoxide functional group flanked by two branched 2-ethylhexyl alkyl chains. Its molecular structure imparts a unique combination of polarity from the S=O bond and lipophilicity from the long alkyl groups, making it a valuable solvent and extractant.

The precise confirmation of its molecular structure and the assessment of its purity are paramount for its application in any research or industrial setting. Spectroscopic methods are indispensable tools for this purpose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy provides a rapid and definitive confirmation of the presence of key functional groups, most notably the sulfoxide S=O bond, by probing their characteristic molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom in the molecule.

This guide explains the causality behind experimental choices and provides self-validating protocols to ensure the generation of high-fidelity, interpretable spectroscopic data for BESO.

FTIR Spectroscopic Analysis of BESO

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are unique to the type of bond and its environment, creating a distinct "fingerprint" for the molecule. For BESO, FTIR is the primary tool for confirming the presence of the sulfoxide functional group.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol is designed for a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples like BESO.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR Accessory with a diamond or zinc selenide crystal

Methodology:

-

Crystal Preparation: Before analysis, meticulously clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone to remove any residues.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal. This critical step acquires the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Data Acquisition: Collect the sample spectrum using the following typical parameters:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (averaging multiple scans improves the signal-to-noise ratio)

-

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

Visual Workflow: FTIR Analysis

Caption: Workflow for acquiring a high-quality FTIR spectrum of BESO using an ATR accessory.

Spectral Interpretation: Characteristic Absorption Bands of BESO

The FTIR spectrum of BESO is dominated by absorptions from its aliphatic chains and the highly characteristic sulfoxide group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |

| 2958 – 2920 | C-H Asymmetric Stretching (CH₃, CH₂) | Strong | These strong peaks are characteristic of the numerous C-H bonds in the two 2-ethylhexyl groups.[1][2] |

| 2875 – 2855 | C-H Symmetric Stretching (CH₃, CH₂) | Strong | Appears alongside the asymmetric stretches, confirming the significant aliphatic character of the molecule.[1][2] |

| 1465 – 1450 | C-H Scissoring/Bending (CH₂) | Medium | This bending vibration is a standard feature of methylene groups present in the alkyl chains. |

| 1380 – 1375 | C-H Umbrella/Bending (CH₃) | Medium | This absorption confirms the presence of terminal methyl groups. |

| ~1050 | S=O Stretching | Strong, Sharp | This is the most diagnostic peak for BESO. The S=O bond in dialkyl sulfoxides gives a very strong and characteristic absorption in this region.[3][4] Its presence is definitive proof of the sulfoxide functionality. |

| 750 – 650 | C-S Stretching | Weak to Medium | The carbon-sulfur bond stretch is typically weaker and can sometimes be difficult to assign definitively in a complex spectrum, but is expected in this region.[3] |

NMR Spectroscopic Analysis of BESO

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. It allows for the precise mapping of the carbon-hydrogen framework of BESO.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

High-resolution NMR spectra are obtained by dissolving the sample in a deuterated solvent, which is "invisible" in ¹H NMR, and placing it in a high-strength magnetic field.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

5 mm NMR tubes

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for molecules like BESO and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is used for spectral calibration.

-

Transfer the solution into a clean, dry NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to ensure homogeneity and high resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence. This removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

Visual Workflow: NMR Analysis

Caption: Step-by-step workflow for the preparation and NMR analysis of BESO.

Structural Assignments for NMR

To facilitate spectral interpretation, the atoms in one of the identical 2-ethylhexyl chains are labeled as shown below.

Caption: Labeled structure of this compound for NMR peak assignment.

Predicted ¹H NMR Spectrum Interpretation

The chemical shift (δ) is highly dependent on the electronic environment. The electronegative sulfoxide group deshields adjacent protons, shifting them downfield (to a higher δ value).

| Label | Protons | Integration | Multiplicity | Predicted δ (ppm) | Rationale & Comments |

| a | -S-CH₂ - | 4H | Multiplet | ~2.75 - 2.60 | These protons are alpha to the sulfoxide group, making them the most deshielded (downfield) of all aliphatic protons. They are split by proton 'b'. |

| b | -CH - | 2H | Multiplet | ~1.80 - 1.65 | This methine proton is adjacent to multiple CH₂ groups, resulting in a complex splitting pattern. |

| c, f, g | -CH₂ - | 12H | Multiplet | ~1.50 - 1.25 | These methylene protons in the alkyl chains overlap in a complex multiplet region, typical for long alkyl chains.[5][6] |

| d, e, h | -CH₃ | 12H | Triplet | ~0.95 - 0.85 | These terminal methyl groups are in a typical aliphatic environment and are expected to appear as overlapping triplets.[5][6] |

Predicted ¹³C NMR Spectrum Interpretation

In the proton-decoupled ¹³C NMR spectrum, each unique carbon appears as a singlet. The chemical shift is again influenced by proximity to the sulfoxide group.

| Label | Carbon | Predicted δ (ppm) | Rationale & Comments |

| a | -S-C H₂- | ~55 - 50 | The carbon directly attached to the sulfur atom is significantly deshielded and shifted downfield. |

| b | -C H- | ~40 - 38 | The methine carbon. Its chemical shift is consistent with a branched aliphatic carbon.[5] |

| c, f, g | -C H₂- | ~32 - 23 | The remaining methylene carbons of the alkyl chains appear in the typical upfield aliphatic region.[5][6] |

| d, e, h | -C H₃ | ~14 - 11 | The terminal methyl carbons are the most shielded (upfield), appearing at the lowest chemical shifts as expected.[5][6] |

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound is achieved through the synergistic use of FTIR and NMR spectroscopy.

-

FTIR provides the initial, rapid confirmation of the core functional groups. The unambiguous identification of the strong S=O stretching band at ~1050 cm⁻¹ confirms the molecule is a sulfoxide, while the intense C-H bands at 2850-3000 cm⁻¹ verify its significant aliphatic character.

-

NMR delivers the definitive structural proof. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecule. The specific chemical shifts and splitting patterns, particularly the downfield shift of the protons and carbon alpha to the sulfoxide group, confirm the precise connectivity of the 2-ethylhexyl chains to the sulfur atom. The integration values in the ¹H NMR spectrum further validate the proton count in each distinct chemical environment.

Together, these two techniques provide a robust and self-validating analytical workflow, ensuring the unequivocal identification and quality assessment of this compound for any high-level research or industrial application.

References

- Cotton, F. A., Francis, R., & Horrocks, Jr., W. D. "SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES". Journal of Physical Chemistry.